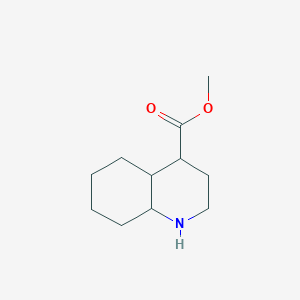

Methyl decahydroquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

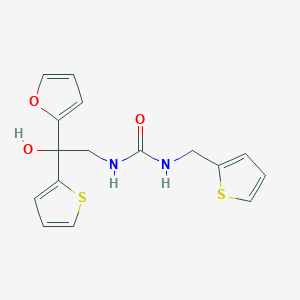

“Methyl decahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number 144817-87-8 . It also has a variant known as “methyl decahydroquinoline-4-carboxylate hydrochloride” with the CAS Number 1955547-71-3 . The molecular weight of the hydrochloride variant is 233.74 .

Synthesis Analysis

The synthesis of quinoline derivatives, which includes “Methyl decahydroquinoline-4-carboxylate”, has been a topic of interest in recent years . Various methods have been developed for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of “Methyl decahydroquinoline-4-carboxylate” is complex. It has been reported that there are 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Carboxylic acids, such as “Methyl decahydroquinoline-4-carboxylate”, can react with bases to form ionic salts . They can also undergo Pd-catalysed C–H functionalisation .Physical And Chemical Properties Analysis

“Methyl decahydroquinoline-4-carboxylate” has a molecular weight of 197.28 . The hydrochloride variant has a molecular weight of 233.74 .Applications De Recherche Scientifique

Chemical Reactivity and Synthetic Applications

Methyl decahydroquinoline-4-carboxylate serves as a versatile intermediate in organic synthesis. For example, it reacts with lithium tert-alkylperoxy acetylides to prepare hydroxy-decahydroquinolines, which can further react with carboxylic acids and methyl iodide, demonstrating its utility in synthesizing complex organic compounds (Dikusar, Kozlov, & Moiseichuk, 2001).

Pharmacological Studies

The stereochemistry of decahydroquinoline derivatives, including methyl decahydroquinoline-4-carboxylate, has been investigated for their pharmacological effects. For instance, trans-decahydroquinoline-5-carboxylic acid epimers have been synthesized and studied for their interactions with GABA receptors and neuronal GABA transport systems, highlighting their potential as probes in neuroscience research (Witiak, Patch, Enna, & Fung, 1986).

Mass Spectrometry Studies

In mass spectrometric studies, the behavior of substituted isoquinolines, structurally related to methyl decahydroquinoline-4-carboxylate, has been explored, shedding light on the gas-phase reactions of these compounds. This research aids in the characterization of potential drug candidates and their metabolites in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Natural Products and Bioactivity

Decahydroquinoline derivatives, closely related to methyl decahydroquinoline-4-carboxylate, have been identified in natural sources such as marine tunicates and shown to exhibit significant antiplasmodial and antitrypanosomal activities. This indicates the potential of these compounds in the development of new antimalarial and antitrypanosomal drugs (Wright, Goclik, König, & Kaminsky, 2002).

Synthetic and Crystallographic Studies

Further research has focused on the methylation of related compounds, providing insights into the regioselectivity of such reactions and their potential applications in designing combinatorial libraries for drug discovery. These studies include structural confirmation through X-ray diffraction and implications for antiviral activity, notably against Hepatitis B Virus (Kovalenko et al., 2020).

Propriétés

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBUWGGNNPTNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl decahydroquinoline-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)

![(E)-N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2797006.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)

![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)